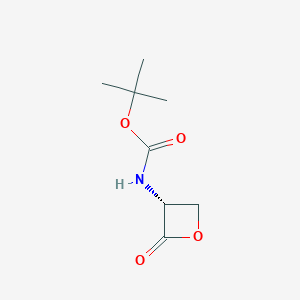

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456560 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126330-77-6 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

CAS Number: 126330-77-6

Synonyms: Boc-D-Serine-β-lactone, N-(tert-Butoxycarbonyl)-D-serine β-lactone

This technical guide provides comprehensive information on (R)-tert-butyl (2-oxooxetan-3-yl)carbamate, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry, including its role as a potential enzyme inhibitor.

Chemical and Physical Properties

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| Appearance | White to Almost white powder/crystalline | TCI Chemicals |

| Melting Point | 119.5–120.5 °C (for the (S)-enantiomer) | Organic Syntheses[2] |

| Optical Rotation [α]²⁴D | +25.0 to +29.0 deg (c=1, acetonitrile) (for the (R)-enantiomer) | TCI Chemicals |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of (R)-tert-butyl (2-oxooxetan-3-yl)carbamate is typically achieved through the cyclization of N-Boc-D-serine. The following experimental protocol is adapted from a well-established procedure for the enantiomeric (S)-form and can be applied to the synthesis of the (R)-enantiomer by starting with N-Boc-D-serine.

Experimental Protocol: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

This protocol details the preparation of the title compound from N-Boc-D-serine via a Mitsunobu-type cyclization.

Materials:

-

N-Boc-D-serine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: A solution of N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Mitsunobu Reaction: To the cooled and stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The solvent (THF) is removed under reduced pressure. The resulting residue is then redissolved in ethyl acetate.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1), can be used to isolate the desired β-lactone. The fractions containing the product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield (R)-tert-butyl (2-oxooxetan-3-yl)carbamate as a white solid.

Yield: Typical yields for this reaction range from 70% to 85%.

References

Physical and chemical properties of Boc-D-Serine-beta-lactone

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-Serine-beta-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Serine-beta-lactone, a chiral building block derived from the non-proteinogenic D-serine, is a compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by a tert-butoxycarbonyl (Boc) protected amine and a highly strained four-membered β-lactone ring. This strained ring system renders the molecule a potent electrophile, enabling it to act as an effective and often irreversible inhibitor of serine hydrolases and as a versatile intermediate for the synthesis of complex peptides and small molecule therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its mechanism of action and applications.

Physical and Chemical Properties

The physicochemical properties of Boc-D-Serine-beta-lactone are critical for its handling, storage, and application in synthetic protocols. While specific data for the D-enantiomer is sparse, the properties are largely mirrored by its more commonly cited L-enantiomer, with the key difference being the sign of its optical rotation.

| Property | Data | Source(s) |

| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

| Synonyms | (R)-α-Boc-amino-β-propiolactone, N-Boc-D-serine β-Lactone, (R)-3-(tert-Butoxycarbonylamino)-2-oxetanone | [1] |

| CAS Number | 126330-77-6 (D-enantiomer) 98541-64-1 (L-enantiomer) | [1][2] |

| Molecular Formula | C₈H₁₃NO₄ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Appearance | White or off-white powder/crystal | [2] |

| Melting Point | 120 - 124 °C (for L-enantiomer). The melting point for the D-enantiomer is expected to be identical. | [2] |

| Boiling Point | 318 - 320 °C (for L-enantiomer) | [2] |

| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in ACN) for the L-enantiomer. The D-enantiomer is expected to have an equal and opposite rotation (+26 ± 2°). | [2] |

| Solubility | The precursor, Boc-D-Serine, is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and methanol, and sparingly soluble in nonpolar media.[4] | [4] |

| Stability & Storage | Stable for months at 4°C in dry form.[2] Sensitive to basic and strongly acidic conditions, which can rapidly hydrolyze the β-lactone ring. Store at 2-8°C or below, sealed and protected from moisture.[5] | [2][5] |

Experimental Protocols

Synthesis of Boc-D-Serine-beta-lactone

The synthesis is a two-step process involving the protection of D-serine followed by an intramolecular cyclization.

Step 1: Synthesis of N-Boc-D-Serine (Precursor)

This procedure outlines the protection of the amine group of D-serine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: D-serine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), water, ethyl acetate, 1N potassium bisulfate.

-

Protocol:

-

Prepare an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents in water).[6]

-

Cool the NaOH solution to 5-10 °C in an ice bath.[6]

-

Sequentially add D-serine (1.0 equivalent) and Boc₂O (1.2 equivalents) to the cooled solution while maintaining the temperature below 10 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[6]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once complete, cool the mixture in an ice-water bath and acidify to pH 2-3 by the slow addition of 1N potassium bisulfate.[7]

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-Serine, typically as a white solid or sticky foam.[7] The product can often be used in the next step without further purification.

-

Step 2: Synthesis of Boc-D-Serine-beta-lactone via Mitsunobu Cyclization

This reaction facilitates the intramolecular cyclization of N-Boc-D-serine to form the strained β-lactone ring.[8]

-

Materials: N-Boc-D-serine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

-

Protocol:

-

Dissolve N-Boc-D-serine (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DEAD or DIAD (1.1 equivalents) dropwise to the cooled solution. The reaction is often characterized by a color change.

-

Allow the reaction to stir at low temperature for a set period (e.g., 1-2 hours) and then warm slowly to 0°C or room temperature.

-

Monitor the reaction by TLC. The β-lactone product can be identified by staining with bromocresol green, where it often appears as a distinctive yellow spot.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure Boc-D-Serine-beta-lactone.

-

Analytical Characterization

-

Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction. Using a mobile phase of ethyl acetate/hexanes, the lactone can be visualized with standard stains or, more specifically, with bromocresol green, which is useful for identifying the intact lactone ring.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically ≥97%.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the formation of the β-lactone ring.

-

Infrared (IR) Spectroscopy: The carbonyl stretch of the β-lactone ring appears at a characteristic high frequency (typically >1800 cm⁻¹) due to ring strain, providing clear evidence of its formation.

Chemical Reactivity and Stability

The primary driver of Boc-D-Serine-beta-lactone's reactivity is the high ring strain of the four-membered lactone. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.

-

Nucleophilic Ring-Opening: The molecule readily reacts with a wide range of nucleophiles (amines, alcohols, thiols, water) to form D-serine derivatives. This reactivity is the basis for its use as a building block in synthesis.

-

Hydrolysis: The lactone is unstable in both strongly acidic and basic aqueous solutions.[8] Alkaline hydrolysis typically occurs via attack at the carbonyl carbon (acyl-oxygen cleavage), regenerating the N-Boc-D-serine.[8] Acid-catalyzed hydrolysis can proceed via attack at the β-carbon (alkyl-oxygen cleavage).[8]

-

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can lead to decomposition or polymerization.

Biological Activity and Applications

The unique chemical properties of Boc-D-Serine-beta-lactone make it a valuable tool in drug discovery and chemical biology.

-

Serine Hydrolase Inhibition: β-lactones are a known class of irreversible inhibitors for serine proteases and other serine hydrolases.[9] The active site serine residue of the enzyme acts as a nucleophile, attacking the electrophilic carbonyl of the β-lactone. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[10][11] This mechanism makes Boc-D-Serine-beta-lactone a valuable scaffold for developing targeted inhibitors for this large enzyme family, which is implicated in numerous diseases.[9][12]

-

Chiral Building Block in Drug Synthesis: As a derivative of the unnatural D-amino acid, it serves as a key intermediate in the synthesis of stereospecific pharmaceuticals.[13] Its protected functional groups allow for controlled, sequential reactions to build complex molecular architectures. A notable application is in the synthesis of antiepileptic drugs like Lacosamide.[13]

-

Peptide Synthesis: The compound is used to introduce modified serine residues or other non-standard amino acids into peptides.[2][4] The lactone can be opened with a specific nucleophile, and the resulting modified amino acid can then be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.

Mandatory Visualizations

Caption: Synthetic workflow for Boc-D-Serine-beta-lactone production.

Caption: Irreversible inhibition of a serine protease by β-lactone.

References

- 1. parchem.com [parchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]

- 6. Boc-D-Serine | 6368-20-3 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 10. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

Structure and stereochemistry of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a key chiral building block in organic synthesis. This document consolidates essential data, detailed experimental protocols, and visual representations to support research and development activities.

Chemical Structure and Properties

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a carbamate-protected derivative of a β-lactone. The presence of a strained four-membered oxetanone ring makes it a valuable intermediate for the synthesis of various β-substituted α-amino acids through nucleophilic ring-opening reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactivity.

Stereochemistry: The designation "(R)" indicates the absolute configuration at the chiral center (C3 of the oxetanone ring), which is crucial for its application in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. Data for the enantiomer, (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate, is used for spectroscopic information as they are identical, with the exception of the sign of optical rotation.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | [1] |

| Synonyms | Boc-D-Serine-beta-lactone, N-(tert-Butoxycarbonyl)-D-serine β-lactone | [1] |

| CAS Number | 126330-77-6 | [1] |

| Molecular Formula | C₈H₁₃NO₄ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 119.5–120.5 °C (for L-enantiomer) | |

| Optical Rotation | [α]²⁴D +26.2° (c 1, CH₃CN) (inferred from L-enantiomer) |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (360 MHz, CD₂Cl₂) δ: 1.45 (s, 9H, -C(CH₃)₃), 4.4-4.45 (m, 2H, -CH₂-O-), 4.85-4.95 (m, 1H, -CH-N-), 5.5 (br s, 1H, -NH) | |

| Infrared (IR) | cm⁻¹: 3358, 1836, 1678, 1533, 1290, 1104 | |

| Mass Spectrometry (MS) | Exact Mass: 187.08445790 Da (Calculated) | [1] |

Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is typically achieved through the cyclization of N-Boc-D-serine. A common and effective method is the Mitsunobu reaction, which allows for the intramolecular dehydration and ring closure under mild conditions.

Experimental Protocol: Mitsunobu Cyclization of N-Boc-D-serine

This protocol is adapted from the synthesis of the L-enantiomer.

Materials:

-

N-Boc-D-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-D-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) dissolved in anhydrous THF.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Azodicarboxylate: A solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is then taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Visualizations

Chemical Structure

Caption: 2D structure of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Synthesis Workflow

Caption: Workflow for the synthesis via Mitsunobu reaction.

Applications in Drug Development

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a versatile intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals. Its utility stems from the electrophilic nature of the β-lactone ring, which is susceptible to ring-opening by a wide range of nucleophiles. This reactivity allows for the stereospecific introduction of various functional groups at the β-position of the original D-serine backbone, leading to the synthesis of non-proteinogenic amino acids, peptide mimics, and other chiral molecules with potential biological activity.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

References

A Comprehensive Technical Guide to tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate, a valuable chiral building block in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its applications as a reactive intermediate.

Compound Identification and Properties

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate, also known by its synonyms (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and Boc-D-Serine-beta-Lactone, is a carbamate-protected derivative of a β-lactone derived from D-serine.[1] The presence of the strained four-membered oxetanone ring makes it a highly reactive electrophile, particularly susceptible to ring-opening reactions by various nucleophiles.[2] This reactivity is key to its utility in the synthesis of β-substituted α-amino acids.[2]

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | PubChem[1] |

| Synonyms | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, Boc-D-Serine-beta-Lactone, N-(tert-Butoxycarbonyl)-D-serine beta-Lactone | PubChem[1] |

| CAS Number | 126330-77-6 | PubChem[1] |

| Molecular Formula | C₈H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| Appearance | White solid (based on related compounds) | N/A |

| Melting Point | 119.5–120.5 °C (for the L-enantiomer) | Organic Syntheses[3] |

| Optical Rotation [α]D²⁵ | -26.2° (c = 1, MeCN) (for the L-enantiomer) | ResearchGate[4] |

| Solubility | Soluble in most organic solvents | ResearchGate[4] |

Spectroscopic Data (for the L-enantiomer, N-(tert-Butoxycarbonyl)-L-serine β-lactone)

The following data provides expected spectral characteristics for the compound.

| Spectroscopy | Data | Source |

| IR (cm⁻¹) | 3358, 1836, 1678, 1533, 1290, 1104 | Organic Syntheses[3] |

| ¹H NMR (360 MHz, CD₂Cl₂) | δ: 1.45 (s, 9 H, -C(CH₃)₃), 4.4–4.45 (m, 2H), 4.85-4.9 (m, 1H), 5.4 (br s, 1H, NH) | Organic Syntheses[3] |

Synthesis of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate

The synthesis of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate is typically achieved through an intramolecular cyclization of N-Boc-D-serine. The most common and effective method is the Mitsunobu reaction, which proceeds via activation of the hydroxyl group followed by an intramolecular Sₙ2 reaction by the carboxylate.[4] This cyclization occurs with inversion of configuration at the β-carbon (C-3 of serine).[4]

Experimental Protocol: Mitsunobu Cyclization of N-Boc-D-Serine

This protocol is adapted from the well-established procedure for the synthesis of the L-enantiomer.[3]

Materials:

-

N-Boc-D-serine

-

Triphenylphosphine (Ph₃P)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for flash chromatography

Procedure:

-

A solution of N-Boc-D-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude residue is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., starting with 15:85 ethyl acetate/hexane and gradually increasing the polarity).

-

Fractions containing the desired product are combined and the solvent is evaporated to yield tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate as a white solid.

Synthesis Workflow

Caption: Synthetic workflow for tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate.

Biological Activity and Applications

Currently, there is limited information on the direct biological activity or signaling pathway involvement of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate itself. Its primary significance in the scientific community lies in its role as a versatile synthetic intermediate.[5]

The high reactivity of the β-lactone ring allows for regioselective ring-opening by a wide range of nucleophiles at the β-carbon, leading to the formation of various β-substituted D-alanine derivatives. This makes it a valuable building block in medicinal chemistry and drug development for the synthesis of modified peptides and other bioactive molecules.[5]

Key Applications in Synthesis

-

Synthesis of β-Substituted Amino Acids: The ring-opening of the β-lactone with nucleophiles such as azides, thiols, or amines provides a straightforward route to D-alanine derivatives with various β-substituents.[2]

-

Peptide Synthesis: This compound can be used to incorporate non-natural amino acids into peptide chains, which can enhance the stability, bioactivity, and pharmacokinetic properties of therapeutic peptides.[5]

-

Drug Development: As a chiral precursor, it is utilized in the synthesis of complex molecular architectures for the development of novel pharmaceuticals.[5]

General Reaction Pathway

Caption: General reaction pathway for the utility of the title compound.

Conclusion

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate is a valuable and highly reactive chiral intermediate for organic synthesis. Its preparation via the Mitsunobu cyclization of N-Boc-D-serine is a well-established and efficient process. While direct biological activity data is scarce, its utility in the synthesis of modified amino acids and peptides underscores its importance for researchers in drug discovery and medicinal chemistry. This guide provides the essential technical information for the synthesis and application of this important chemical entity.

References

- 1. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis, and elucidates its mechanism of action as a covalent enzyme inhibitor.

Core Compound Data

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a protected amino acid derivative featuring a strained four-membered β-lactone ring. This structural motif imparts unique chemical reactivity, making it a valuable tool in the synthesis of complex molecules and a potent inhibitor of certain enzyme classes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | --INVALID-LINK--[1] |

| CAS Number | 126330-77-6 | --INVALID-LINK--[1] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1COC1=O | --INVALID-LINK--[1] |

Experimental Protocols

The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and its enantiomer is typically achieved through the cyclization of the corresponding N-Boc-protected serine derivative. The following protocols are adapted from established literature procedures for similar compounds and can be optimized for the specific synthesis of the (R)-enantiomer.

Protocol 1: Mitsunobu Cyclization of N-Boc-D-Serine

This protocol describes the intramolecular cyclization of N-Boc-D-serine to form the corresponding β-lactone under Mitsunobu conditions.

Materials:

-

N-Boc-D-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: To the stirred solution, add DEAD or DIAD (1.5 eq) dropwise. The reaction mixture may turn from colorless to a pale yellow.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Protocol 2: Analytical Characterization

The synthesized product can be characterized using standard analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals include those for the tert-butyl group, the methine and methylene protons of the oxetane ring, and the carbamate NH proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

-

Optical Rotation: The specific rotation of the enantiomerically pure product should be measured to confirm its stereochemistry.

Mechanism of Action: Serine Protease Inhibition

β-Lactones, such as (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, are known to be effective covalent inhibitors of serine proteases. The high ring strain of the four-membered oxetanone ring makes it susceptible to nucleophilic attack by the active site serine residue of these enzymes.

The inhibition mechanism proceeds via a covalent modification of the enzyme's active site. The catalytic serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the β-lactone. This attack leads to the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme by blocking its ability to bind and cleave its natural substrates. This mechanism is a key area of interest in the development of targeted therapeutics for diseases where serine protease activity is dysregulated.

Caption: Covalent inhibition of a serine protease by (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Applications in Drug Development

The unique reactivity of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate makes it a valuable precursor in the synthesis of various biologically active molecules. Its ability to act as a covalent inhibitor has led to its exploration in the development of targeted therapies. Carbamates, in general, are a recognized class of reactive groups for serine hydrolase inhibition, and β-lactones represent a specific, potent chemotype within this class.[2] The enantiomerically pure nature of this compound is crucial for designing stereospecific interactions with enzyme active sites, a fundamental principle in modern drug design. Its applications extend to being a building block for more complex molecules, where the protected amine can be deprotected for further chemical elaboration.

References

Commercial Sourcing and Synthetic Application of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a chiral building block of significant interest in medicinal chemistry and drug development. Its strained four-membered oxetanone ring makes it a versatile intermediate for the synthesis of complex molecules, most notably as a key starting material for the production of Nirmatrelvir, the active pharmaceutical ingredient in the antiviral medication Paxlovid. This guide provides an in-depth overview of commercial suppliers for this compound and details a key experimental protocol for its application in pharmaceutical synthesis.

Commercial Supplier Analysis

A variety of chemical suppliers offer (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS No. 126330-77-6). The available purities and quantities vary, and pricing is typically available upon request for larger quantities. Below is a summary of offerings from several key suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| ChemShuttle | (R)-tert-butyl (2-oxooxetan-3-yl)carbamate | 126330-77-6 | 95% | 5 g | $3000.00 |

| 10 g | $450.00 | ||||

| Parchem | Boc-D-Serine-beta-Lactone | 126330-77-6 | Inquiry | Inquiry | Inquiry |

| TCI Chemicals | N-(tert-Butoxycarbonyl)-D-serine β-Lactone | 126330-77-6 | >98.0% | Inquiry | Inquiry |

| Sigma-Aldrich | Boc-D-Serine-beta-Lactone | 126330-77-6 | Inquiry | Inquiry | Inquiry |

| Carbosynth | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | 126330-77-6 | Inquiry | Inquiry | Inquiry |

Synthetic Application in Pharmaceutical Manufacturing

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a critical starting material in the synthesis of Nirmatrelvir (PF-07321332). The oxetanone ring undergoes nucleophilic ring-opening, which is a key step in constructing the core structure of the antiviral drug.

Signaling Pathway: Synthesis of a Nirmatrelvir Intermediate

The following diagram illustrates the initial step in the synthesis of a key intermediate for Nirmatrelvir, where the Boc-protected D-serine β-lactone is reacted with a protected L-glutamic acid derivative.

Caption: Key reaction step in Nirmatrelvir synthesis.

Experimental Protocols

The following is a representative experimental protocol for the nucleophilic ring-opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, as adapted from the process chemistry literature for the synthesis of Nirmatrelvir intermediates.

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid

Materials:

-

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Boc-D-Serine-beta-lactone)

-

(S)-3-(Aminomethyl)pyrrolidin-2-one

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (S)-3-(aminomethyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to yield the desired ring-opened product.

Experimental Workflow

The general workflow for procuring and utilizing this key starting material in a research and development setting is outlined below.

Caption: Workflow for sourcing and using the β-lactone.

This technical guide provides a starting point for researchers and drug development professionals working with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. For bulk quantities and cGMP-grade material, it is recommended to contact the suppliers directly to discuss specific requirements and obtain detailed certificates of analysis. The provided experimental protocol is a general representation and may require optimization based on specific laboratory conditions and the nature of the nucleophile used.

An In-depth Technical Guide to N-Boc-β-Lactones in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc)-protected β-lactones are highly versatile four-membered ring structures that have emerged as powerful intermediates in modern organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic attack, providing a regio- and stereocontrolled entry into a diverse array of valuable chiral building blocks, most notably α- and β-amino acids. The Boc protecting group offers stability under a range of reaction conditions and is readily cleaved under mild acidic conditions, making these lactones particularly attractive for multi-step syntheses of complex target molecules, including peptides and pharmaceutically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-Boc-β-lactones, complete with experimental protocols, quantitative data, and graphical representations of key synthetic pathways.

Synthesis of N-Boc-β-Lactones

The most prevalent method for the synthesis of N-Boc-β-lactones is the intramolecular cyclization of N-Boc protected β-hydroxy-α-amino acids. The Mitsunobu reaction is a widely employed and effective method for this transformation, proceeding with inversion of stereochemistry at the β-carbon.

General Synthetic Pathway for N-Boc-β-Lactones

The synthesis of N-Boc-β-lactones from their corresponding N-Boc-α-amino acid precursors is a critical step in their utilization. The following diagram illustrates the general workflow for this transformation.

Caption: General workflow for the synthesis of N-Boc-β-lactones via Mitsunobu cyclization.

Experimental Protocol: Synthesis of N-Boc-L-serine β-lactone

This protocol details the synthesis of N-Boc-L-serine β-lactone from N-Boc-L-serine using a modified Mitsunobu procedure.[1]

Materials:

-

N-Boc-L-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-Boc-L-serine (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Diethyl azodicarboxylate (1.1 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-Boc-L-serine β-lactone.

Quantitative Data for N-Boc-β-Lactone Synthesis

The efficiency of N-Boc-β-lactone synthesis can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of N-Boc-β-lactones from their corresponding N-Boc-α-amino acids via Mitsunobu cyclization.

| N-Boc-α-amino Acid Precursor | Product | Yield (%) | Reference |

| N-Boc-L-serine | N-Boc-L-serine β-lactone | 60-72 | [1] |

| N-Boc-L-threonine | N-Boc-L-threonine β-lactone | 55-65 | |

| N-Boc-D-serine | N-Boc-D-serine β-lactone | 62-70 | [1] |

Reactivity of N-Boc-β-Lactones: Ring-Opening Reactions

The synthetic utility of N-Boc-β-lactones lies in their susceptibility to ring-opening by a wide range of nucleophiles. The regioselectivity of this ring-opening is dependent on the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates and azides, tend to attack the β-carbon (C4), leading to the formation of α-amino acid derivatives with inversion of stereochemistry. In contrast, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, may attack the carbonyl carbon (C2), leading to diol products after reduction. Amines can also be used as nucleophiles, leading to β-amino acids.

Divergent Reactivity of N-Boc-β-Lactones

The choice of nucleophile dictates the outcome of the ring-opening reaction, providing access to either α-substituted α-amino acids or β-amino acids. This divergent reactivity is a cornerstone of the synthetic utility of N-Boc-β-lactones.

Caption: Divergent ring-opening pathways of N-Boc-β-lactones.

Experimental Protocol: Ring-Opening with Organocuprates

This protocol describes the ring-opening of N-Boc-L-serine β-lactone with a Gilman reagent (an organocuprate) to yield an N-Boc-protected α-amino acid derivative.

Materials:

-

N-Boc-L-serine β-lactone

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., MeLi, n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Copper(I) iodide (1.0 equiv) is suspended in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

The organolithium reagent (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diorganocuprate.

-

A solution of N-Boc-L-serine β-lactone (1.0 equiv) in anhydrous THF is added dropwise to the freshly prepared organocuprate solution at -78 °C.

-

The reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the N-Boc-α-amino acid derivative.

Experimental Protocol: Ring-Opening with Sodium Azide

This protocol details the synthesis of an N-Boc-β-azido-α-amino acid through the ring-opening of an N-Boc-β-lactone with sodium azide.

Materials:

-

N-Boc-β-lactone

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-β-lactone (1.0 equiv) in DMF, sodium azide (1.5 equiv) and water are added.

-

The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the N-Boc-β-azido-α-amino acid.

Quantitative Data for Ring-Opening Reactions

The following table provides representative yields for the ring-opening of N-Boc-β-lactones with various nucleophiles.

| N-Boc-β-Lactone Substrate | Nucleophile | Product Type | Yield (%) | Reference |

| N-Boc-L-serine β-lactone | Me₂CuLi | α-Amino acid derivative | 85 | |

| N-Boc-L-serine β-lactone | (n-Bu)₂CuLi | α-Amino acid derivative | 82 | |

| N-Boc-L-threonine β-lactone | Ph₂CuLi | α-Amino acid derivative | 78 | |

| N-Boc-L-serine β-lactone | NaN₃ | β-Azido-α-amino acid | 90 | |

| N-Boc-L-serine β-lactone | Benzylamine | β-Amino acid derivative | 88 |

Applications in Drug Development and Multi-Step Synthesis

N-Boc-β-lactones are valuable precursors for the synthesis of non-proteinogenic amino acids, which are of significant interest in drug discovery for the development of peptidomimetics with enhanced stability and biological activity. The ability to introduce a wide range of substituents at the α- or β-position with high stereocontrol makes these intermediates particularly powerful.

Experimental Workflow: Multi-step Synthesis of a β-Amino Acid Containing Peptide Fragment

The following diagram illustrates a typical multi-step workflow for the incorporation of a β-amino acid, derived from an N-Boc-β-lactone, into a peptide fragment.

References

The Strategic Role of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in the Enantioselective Synthesis of β-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, commonly referred to as N-Boc-D-serine β-lactone, stands as a pivotal chiral building block in the asymmetric synthesis of β-amino acids. Its significance lies in the strained four-membered β-lactone ring, which serves as a potent electrophile, susceptible to regioselective ring-opening by a diverse array of nucleophiles. This reactivity provides a reliable and stereocontrolled pathway to a variety of β-amino acid derivatives, which are crucial components in the development of peptidomimetics, pharmaceuticals, and natural products. The tert-butoxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of reaction conditions, making this reagent a versatile tool in modern organic synthesis.

The Core of the Synthesis: Nucleophilic Ring-Opening

The primary transformation involving (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is the nucleophilic attack on the β-lactone ring. This reaction can proceed through two main pathways, largely dictated by the nature of the nucleophile. This controlled regioselectivity is a key advantage in designing synthetic routes to specifically substituted β-amino acids.[1][2]

-

Acyl C2-O1 Cleavage: This pathway is typically observed with "hard" nucleophiles, such as primary and secondary amines. The reaction proceeds via an addition-elimination mechanism, leading to the formation of amide aldol-type adducts.[1]

-

Alkyl C4-O1 Cleavage (SN2 Pathway): "Soft" nucleophiles, such as azide and sulfonamide anions, tend to attack the β-carbon (C4) in an SN2 fashion. This results in the direct formation of N-protected β-amino acid derivatives.[1]

The versatility of this methodology allows for the introduction of a wide range of functionalities at the β-position, leading to a diverse library of unnatural β-amino acids.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of β-amino acids and their precursors utilizing methodologies involving β-lactones and related structures.

| Product Type | Reagents/Reaction Type | Yield (%) | Diastereoselectivity (dr) | Reference(s) |

| N-protected β-amino acids | Curtius rearrangement of a succinic acid derivative | 70-83 | Not Reported | [3][4] |

| Alkylated succinimide precursor | Alkylation of a differentially functionalized succinic acid unit | 60-83 | High | [3] |

| Monoalkylated β-alanine derivative | Alkylation of a chiral N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide dianion | 24-85 | 65-86% | [5] |

| (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | Deprotection of N-(tert-butoxycarbonyl)-L-serine β-lactone | 95 | Not Applicable | [6] |

Key Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone

This protocol, adapted from Organic Syntheses, describes the preparation of the (S)-enantiomer. An analogous procedure starting from N-Boc-D-serine will yield the corresponding (R)-β-lactone.[6]

Materials:

-

N-(tert-butoxycarbonyl)-L-serine

-

Tetrahydrofuran (THF), anhydrous

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Dry ice-acetone bath

-

Silica gel for flash chromatography

-

Hexane/Ethyl acetate (85:15)

Procedure:

-

A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.

-

The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).

-

The solution is cooled to -78 °C using a dry ice-acetone bath.

-

Diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -78 °C for 10 minutes, at which point a milky slurry forms.

-

A solution of N-(tert-butoxycarbonyl)-L-serine (32.8 g, 160 mmol) in anhydrous THF (240 mL) is added dropwise to the reaction mixture over 30 minutes.

-

The mixture is stirred at -78 °C for 20 minutes, then the cooling bath is removed, and the reaction is allowed to warm to room temperature over 2.5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is suspended in hexane/ethyl acetate (85:15, 20 mL), slurried, and the solid is removed by filtration.

-

The filtrate is purified by flash chromatography on silica gel using hexane/ethyl acetate (85:15) as the eluent to afford the N-Boc-L-serine β-lactone.

Protocol 2: General Procedure for Nucleophilic Ring-Opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

This generalized protocol illustrates the reaction with an amine nucleophile. The specific conditions (solvent, temperature, and reaction time) may require optimization depending on the nucleophile used.

Materials:

-

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

-

Amine nucleophile (e.g., benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature (or heat/cool as required for the specific nucleophile) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by an appropriate method, such as flash column chromatography or recrystallization, to yield the desired β-amino acid derivative.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Advent and Utility of Boc-Protected β-Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected β-lactones. These strained heterocyclic compounds have emerged as versatile intermediates in organic synthesis, particularly for the preparation of non-proteinogenic amino acids and as potent enzyme inhibitors. This document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

Discovery and Historical Context

The first synthesis of a β-lactone (2-oxetanone) was reported by Einhorn in 1883. However, the development of methods for the synthesis of chiral, functionalized β-lactones, particularly those derived from amino acids, is a more recent advancement. A significant breakthrough in the synthesis of N-protected α-amino-β-lactones came from the work of John C. Vederas and his group in the mid-1980s. While their initial work focused on the N-benzyloxycarbonyl (Cbz)-protected serine β-lactone, this laid the foundation for the synthesis of other N-protected analogues, including the widely used Boc-protected derivatives.

The intramolecular cyclization of N-protected serine derivatives under modified Mitsunobu conditions proved to be a pivotal discovery, allowing for the stereospecific synthesis of these valuable chiral building blocks without racemization.[1] This development opened the door for the use of N-Boc-L-serine β-lactone and related compounds as precursors to a wide array of β-substituted α-amino acids through regioselective ring-opening reactions.[1][2] The stability and ease of removal of the Boc group under acidic conditions have made these intermediates particularly attractive in multistep syntheses.

Synthesis of Boc-Protected β-Lactones

The primary and most reliable method for the synthesis of N-Boc-protected β-lactones is the intramolecular cyclization of the corresponding N-Boc-protected β-hydroxy-α-amino acid. The Mitsunobu reaction is the most frequently employed method for this transformation, utilizing a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

General Reaction Scheme

The synthesis of N-Boc-L-serine β-lactone from N-Boc-L-serine serves as a representative example of this class of reactions.

References

Spectroscopic and Synthetic Insights into (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry.

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a valuable intermediate in the synthesis of various biologically active molecules. Its strained β-lactone ring and the presence of a protected amine make it a versatile substrate for nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities with stereochemical control.

Spectroscopic Data Summary

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~ 5.0 - 5.5 | Broad Singlet | - | -NH- | |

| ~ 4.7 - 4.9 | Multiplet | - | -CH- (on oxetane ring) | |

| ~ 4.3 - 4.6 | Multiplet | - | -CH₂- (on oxetane ring) | |

| 1.45 | Singlet | - | -C(CH₃)₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| ~ 170 - 175 | C=O (lactone) | |

| ~ 155 - 156 | C=O (carbamate) | |

| ~ 80 | -C(CH₃)₃ | |

| ~ 70 - 75 | -CH₂- (on oxetane ring) | |

| ~ 55 - 60 | -CH- (on oxetane ring) | |

| 28.3 | -C(CH₃)₃ |

| IR Spectroscopy | Expected Frequency (cm⁻¹) | Functional Group |

| ~ 3300 - 3400 | N-H stretch | |

| ~ 1820 - 1840 | C=O stretch (β-lactone) | |

| ~ 1700 - 1720 | C=O stretch (carbamate) | |

| ~ 1250 and 1160 | C-O stretch |

| Mass Spectrometry | Expected m/z | Ion |

| 188.0923 | [M+H]⁺ | |

| 210.0742 | [M+Na]⁺ | |

| 132.0657 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) | |

| 88.0395 | [M - C₅H₉NO₂ + H]⁺ (fragment of the lactone ring) |

Experimental Protocols

The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate typically involves the cyclization of N-Boc-D-serine. A common and effective method for this transformation is the Mitsunobu reaction.

Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate via Mitsunobu Reaction

This protocol is based on established procedures for the synthesis of β-lactones from β-hydroxy acids.

Materials:

-

N-Boc-D-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of N-Boc-D-serine and triphenylphosphine (1.5 equivalents) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, DEAD or DIAD (1.5 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the expected values.

Workflow and Pathway Visualization

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: A simplified signaling pathway of the Mitsunobu reaction for the synthesis of the target β-lactone.

Stability and Storage of Boc-D-Serine-β-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-serine-β-lactone (Boc-D-Serine-β-lactone) is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics, unnatural amino acids, and other biologically active molecules. The presence of a strained β-lactone ring and an acid-labile Boc protecting group dictates its chemical stability and necessitates specific storage and handling conditions to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of Boc-D-Serine-β-lactone.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-D-Serine-β-lactone is presented below.

| Property | Value |

| Chemical Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| CAS Number | 126330-77-6 |

Recommended Storage Conditions

To maintain the purity and prevent degradation of Boc-D-Serine-β-lactone, proper storage is critical. The primary concerns are temperature and moisture. Based on supplier recommendations and literature data, the following storage conditions are advised:

| Storage Condition | Temperature | Duration | Additional Notes |

| Long-term Storage | -20°C | Several months to years | Recommended for optimal stability. |

| Short-term Storage | 4°C | Several months | Suitable for the dry, solid form.[2] |

| Alternative Short-term | -10°C | Not specified | Recommended by some suppliers.[1] |

Key Handling Guidelines:

-

Store in a tightly sealed container to protect from moisture.

-

Keep in a dark place to prevent potential photodegradation.

-

For solutions, use anhydrous solvents and store at low temperatures (e.g., -20°C or -80°C). Aliquoting into single-use portions is recommended to avoid multiple freeze-thaw cycles.

Stability Profile and Degradation Pathways

The stability of Boc-D-Serine-β-lactone is primarily influenced by the reactivity of the β-lactone ring and the lability of the Boc protecting group.

Hydrolysis of the β-Lactone Ring

The four-membered β-lactone ring is susceptible to nucleophilic attack, with hydrolysis being a primary degradation pathway.

-

Basic Conditions: The lactone ring is rapidly opened under basic conditions (e.g., aqueous sodium hydroxide) via saponification to form the corresponding Boc-D-serine salt.[2]

-

Acidic Conditions: In strongly acidic aqueous solutions, the lactone can also undergo hydrolysis. The mechanism may involve attack of water at the C-3 methylene group.[2]

-

Neutral Conditions: While more stable in neutral or slightly acidic solutions (stable for at least one day), prolonged exposure to aqueous environments can lead to slow hydrolysis to Boc-D-serine.[2]

Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.

-

Acidic Conditions: Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to the cleavage of the Boc group, yielding D-serine-β-lactone.[3] This deprotection is a common synthetic strategy but an undesirable degradation pathway during storage. Even moderate acids can cause slow removal of the Boc group.

Potential for Polymerization

Under certain conditions, β-lactones can undergo ring-opening polymerization. This can be initiated by various reagents, and the presence of unreacted triphenylphosphine from a Mitsunobu synthesis has been noted to potentially cause polymerization of serine β-lactones.[2]

The primary degradation pathways are summarized in the diagram below.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of Boc-D-Serine-β-lactone involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the degradation pathways. A typical protocol is outlined below.

| Stress Condition | Representative Protocol |

| Acid Hydrolysis | Dissolve Boc-D-Serine-β-lactone in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve Boc-D-Serine-β-lactone in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature) for a defined period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve Boc-D-Serine-β-lactone in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light. |

| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period. Also, test a solution of the compound under the same conditions. |

| Photostability | Expose the solid compound or a solution to a controlled light source (e.g., ICH option 2) for a defined period. A dark control should be run in parallel. |

The workflow for a typical forced degradation study is illustrated below.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate the intact Boc-D-Serine-β-lactone from its potential degradation products. The following provides a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Note: The use of trifluoroacetic acid (TFA) in the mobile phase can potentially cause some on-column degradation of the Boc group over extended periods or if the collected fractions are allowed to stand before further processing.[1] Using a lower concentration of TFA or alternative acidic modifiers like formic acid, and prompt analysis or neutralization of collected fractions can mitigate this. Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.

Conclusion

Boc-D-Serine-β-lactone is a reactive molecule that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways involve hydrolysis of the β-lactone ring and acid-catalyzed cleavage of the Boc protecting group. For long-term storage, maintaining the compound in its solid, dry form at -20°C is recommended. For any application, it is crucial to be aware of the potential for degradation, especially in the presence of acidic or basic conditions and moisture. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of this important synthetic building block in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from D-serine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone, is a valuable chiral building block in organic synthesis, particularly in the preparation of modified amino acids and peptide-based therapeutics. The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] This document provides a detailed protocol for the synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from the readily available starting material, D-serine. The synthesis involves two key steps: the protection of the amino group of D-serine with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular Mitsunobu cyclization to form the desired β-lactone.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

N-Boc Protection of D-serine: The amino group of D-serine is protected using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-D-serine.

-

Intramolecular Mitsunobu Cyclization: N-Boc-D-serine undergoes an intramolecular cyclization reaction using Mitsunobu reagents to form the target compound, (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.[2][3] This reaction proceeds via activation of the hydroxyl group and results in an inversion of configuration at the β-carbon.[3][4]

Figure 1: Overall synthesis scheme.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-serine

This protocol describes the protection of the amino group of D-serine using di-tert-butyl dicarbonate.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| D-serine | C₃H₇NO₃ | 105.09 | 10.5 g | 0.10 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 24.0 g | 0.11 |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 8.8 g | 0.22 |

| Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |

| Water (H₂O) | H₂O | 18.02 | 220 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve D-serine in a solution of sodium hydroxide in water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the cooled solution of D-serine.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a white solid.

Step 2: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

This protocol details the intramolecular cyclization of N-Boc-D-serine using the Mitsunobu reaction.[5]

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-Boc-D-serine | C₈H₁₅NO₅ | 205.21 | 2.05 g | 0.01 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.15 g | 0.012 |

| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.15 | 2.1 mL | 0.012 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

Figure 2: Experimental workflow for the Mitsunobu cyclization.

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-D-serine and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution over 15-20 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. N-Boc Protection | D-serine, (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 4-6 | 85-95 |

| 2. Mitsunobu Cyclization | N-Boc-D-serine, PPh₃, DEAD | THF | 0 to RT | 2.5-4.5 | 70-85 |

Table 2: Physicochemical Properties of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₄ | [6] |

| Molecular Weight | 187.19 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 120-124 °C | [7] |

| Optical Rotation | [α]D²⁰ = -26 ± 2° (c=1 in Acetonitrile) | [7] |

| CAS Number | 126330-77-6 | [6] |

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from D-serine. The N-Boc protection and subsequent intramolecular Mitsunobu cyclization are robust reactions that can be performed in a standard laboratory setting. The resulting β-lactone is a versatile intermediate for the synthesis of various biologically active molecules and serves as a key component in modern drug discovery campaigns.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Application Notes and Protocols: Ring-Opening Reactions of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also commonly known as N-Boc-D-serine-β-lactone, is a highly valuable and versatile chiral building block in modern organic synthesis. Its strained four-membered β-lactone ring makes it an excellent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity provides a powerful and stereospecific route to a diverse range of non-proteinogenic β-substituted α-amino acids, which are crucial components in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with many standard synthetic conditions and allows for straightforward deprotection and further functionalization.

These application notes provide an overview of the reactivity of N-Boc-D-serine-β-lactone and detailed protocols for its reaction with various classes of nucleophiles.

Regioselectivity of Nucleophilic Attack

The key to the synthetic utility of N-Boc-D-serine-β-lactone lies in the predictable regioselectivity of the ring-opening reaction, which is largely dictated by the "hardness" or "softness" of the attacking nucleophile according to Hard and Soft Acids and Bases (HSAB) theory.

-

Attack at the β-Carbon (Alkyl-Oxygen Cleavage): "Soft" and moderately hard nucleophiles preferentially attack the β-carbon (C4) of the oxetanone ring in a classic SN2 fashion. This pathway is favored by a wide range of nucleophiles including amines, thiols, azides, and organocuprates. The reaction proceeds with inversion of configuration at the β-carbon, yielding optically pure N-protected β-substituted-D-α-amino acids. This is the most synthetically useful pathway.

-

Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): "Hard" nucleophiles, such as hydroxide or methoxide, tend to attack the more electrophilic carbonyl carbon (C2). This results in the formation of a serine ester or carboxylate, which is often a less desirable outcome when β-functionalization is the goal.

Data Presentation: Ring-Opening with Various Nucleophiles

The following table summarizes the outcomes of ring-opening reactions of N-Boc-serine-β-lactones with representative nucleophiles. While the specific (R)-enantiomer is the focus, data from the corresponding (S)-enantiomer is included as it is mechanistically identical and widely reported.

| Nucleophile | Product Type | Regioselectivity | Yield (%) | Reference |

| Nitrogen Nucleophiles | ||||

| Benzylamine | N-Boc-β-benzylamino-D-alanine | β-Carbon Attack | High | General Reactivity |

| Heterocyclic Amines (e.g., Pyrrolidine, Piperidine) | N-Boc-β-(heterocyclic)-D-alanines | β-Carbon Attack | Good | [1] |

| Sodium Azide (NaN₃) | N-Boc-β-azido-D-alanine | β-Carbon Attack | 85-95 | General Reactivity |

| Trimethylsilylamines (Me₃Si-NR₂) | N-Boc-β-amino-L-alanine derivatives | β-Carbon Attack | Good | [2] |

| Sulfur Nucleophiles | ||||

| Thiophenol | N-Boc-S-phenyl-D-cysteine | β-Carbon Attack | High | General Reactivity |

| Carbon Nucleophiles | ||||

| Organocuprates (R₂CuLi) | N-Boc-β-alkyl-D-α-amino acids | β-Carbon Attack | High | General Reactivity |

| Oxygen Nucleophiles | ||||

| Sodium Methoxide | N-Boc-D-serine methyl ester | Carbonyl Attack | High | [1] |

| Water (acidic hydrolysis) | N-Boc-D-serine | Primarily β-Carbon Attack | - | [1] |

| Water (basic hydrolysis, e.g., aq. NaOH) | N-Boc-D-serine | Carbonyl Attack | - | [1] |